molecular formula C28H34N2O5 B12018302 3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12018302
M. Wt: 478.6 g/mol
InChI Key: MHHOEMKTRBYNSK-SHHOIMCASA-N
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Description

3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone core, a phenyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.

    Functionalization with Hydroxy and Propoxy Groups: These groups can be introduced through nucleophilic substitution reactions.

    Attachment of the Morpholinyl Propyl Group: This step may involve a nucleophilic substitution reaction using a morpholine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.

    Substitution: The propoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to changes in cellular processes.

    Receptor Binding: It may bind to specific receptors, triggering a cascade of biochemical events.

    Pathway Modulation: The compound may modulate signaling pathways, affecting cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-4-methoxybenzaldehyde: Similar structure but lacks the pyrrolone core and morpholinyl propyl group.

    4-hydroxy-3-methylbenzoic acid: Similar functional groups but different core structure.

    3-hydroxy-4-methoxybenzyl alcohol: Similar functional groups but lacks the pyrrolone core and morpholinyl propyl group.

Uniqueness

3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of a pyrrolone core, phenyl group, and various functional groups

Properties

Molecular Formula

C28H34N2O5

Molecular Weight

478.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C28H34N2O5/c1-3-16-35-23-11-10-22(19-20(23)2)26(31)24-25(21-8-5-4-6-9-21)30(28(33)27(24)32)13-7-12-29-14-17-34-18-15-29/h4-6,8-11,19,25,31H,3,7,12-18H2,1-2H3/b26-24+

InChI Key

MHHOEMKTRBYNSK-SHHOIMCASA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)O)C

Origin of Product

United States

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